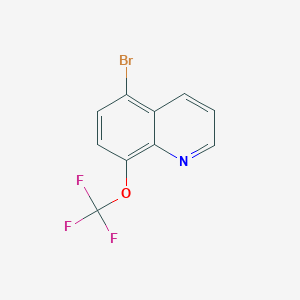

5-Bromo-8-(trifluoromethoxy)quinoline

Description

BenchChem offers high-quality 5-Bromo-8-(trifluoromethoxy)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-8-(trifluoromethoxy)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-8-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-7-3-4-8(16-10(12,13)14)9-6(7)2-1-5-15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLINLSINJUVKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674729 | |

| Record name | 5-Bromo-8-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-23-8 | |

| Record name | 5-Bromo-8-(trifluoromethoxy)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-8-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-8-(trifluoromethoxy)quinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-8-(trifluoromethoxy)quinoline, a halogenated quinoline derivative, represents a molecule of significant interest in the landscape of medicinal chemistry and materials science. The quinoline scaffold itself is a well-established pharmacophore, forming the core of numerous FDA-approved drugs. The strategic incorporation of a bromine atom at the 5-position and a trifluoromethoxy group at the 8-position imparts unique physicochemical properties that can be leveraged for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this versatile building block, grounded in established chemical principles and supported by data from analogous structures.

Core Molecular Attributes

CAS Number: 1065074-23-8[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₅BrF₃NO | [1][2] |

| Molecular Weight | 292.05 g/mol | [1][2] |

| IUPAC Name | 5-bromo-8-(trifluoromethoxy)quinoline | [1] |

| SMILES | C1=CC2=C(C=CC(=C2N=C1)OC(F)(F)F)Br | [1] |

| InChI Key | WOLINLSINJUVKT-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Insights

A robust and versatile method for the synthesis of 5-Bromo-8-(trifluoromethoxy)quinoline can be conceptualized through a two-step process starting from 8-hydroxyquinoline. This proposed pathway leverages well-established and reliable reactions in organic synthesis.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 5-Bromo-8-(trifluoromethoxy)quinoline.

Step 1: Bromination of 8-Hydroxyquinoline

The initial step involves the electrophilic bromination of 8-hydroxyquinoline. The hydroxyl group at the 8-position is an activating group, directing the incoming electrophile (bromine) to the ortho and para positions. The 5-position is sterically accessible and electronically favorable for substitution.

Experimental Protocol:

-

Dissolve 8-hydroxyquinoline in a suitable solvent such as chloroform or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[4]

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The reaction is typically exothermic.[4]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 5-bromo-8-hydroxyquinoline.

Causality: The choice of solvent can influence the reactivity and selectivity of the bromination. Acetic acid can protonate the quinoline nitrogen, potentially altering the directing effects of the substituents. The use of a non-polar solvent like chloroform can lead to a cleaner reaction.

Step 2: Trifluoromethoxylation of 5-Bromo-8-hydroxyquinoline

The second step involves the conversion of the hydroxyl group of 5-bromo-8-hydroxyquinoline to a trifluoromethoxy group. This transformation can be achieved using various trifluoromethylating agents, often in the presence of a copper catalyst.

Experimental Protocol:

-

To a solution of 5-bromo-8-hydroxyquinoline in a suitable aprotic polar solvent (e.g., DMF or DMSO), add a copper (I) salt (e.g., CuI) and a ligand (e.g., a phenanthroline derivative).

-

Add a trifluoromethylating agent, such as trifluoromethyl iodide (CF₃I) or a related reagent.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature for several hours, monitoring the reaction by TLC.

-

After cooling to room temperature, quench the reaction with an aqueous solution of ammonia or ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain 5-bromo-8-(trifluoromethoxy)quinoline.

Causality: The copper-catalyzed trifluoromethoxylation of phenols is a well-documented transformation. The choice of ligand and reaction conditions is crucial for achieving high yields and preventing side reactions. The trifluoromethoxy group is highly stable and imparts unique electronic properties to the molecule.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for 5-Bromo-8-(trifluoromethoxy)quinoline are not widely published, its spectral characteristics can be reliably predicted based on the analysis of its structural components and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the five aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom, the trifluoromethoxy group, and the nitrogen atom in the quinoline ring.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2 | 8.8 - 9.0 | dd | J = ~4.5, ~1.5 |

| H-3 | 7.5 - 7.7 | dd | J = ~8.5, ~4.5 |

| H-4 | 8.4 - 8.6 | dd | J = ~8.5, ~1.5 |

| H-6 | 7.7 - 7.9 | d | J = ~8.5 |

| H-7 | 7.0 - 7.2 | d | J = ~8.5 |

Interpretation: The downfield shifts of H-2 and H-4 are characteristic of protons adjacent to the nitrogen atom in the quinoline ring. The protons on the benzene ring (H-6 and H-7) will exhibit chemical shifts influenced by the bromine and trifluoromethoxy substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display ten signals for the carbon atoms of the quinoline ring and an additional signal for the trifluoromethoxy carbon.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~135 |

| C-4a | ~128 |

| C-5 | ~115 (C-Br) |

| C-6 | ~130 |

| C-7 | ~110 |

| C-8 | ~145 (C-O) |

| C-8a | ~140 |

| C (CF₃) | ~120 (q, J ≈ 257 Hz) |

Interpretation: The carbon attached to the bromine (C-5) will be shifted upfield compared to an unsubstituted carbon, while the carbon attached to the oxygen (C-8) will be shifted downfield. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a singlet at approximately -58 to -60 ppm, characteristic of a trifluoromethoxy group attached to an aromatic ring.[5]

Mass Spectrometry

The mass spectrum, under electron ionization (EI), would be expected to show a prominent molecular ion peak. A key feature will be the isotopic pattern of the bromine atom, with two peaks of nearly equal intensity at m/z 291 and 293, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Expected Fragmentation Pattern:

-

Loss of Br: A significant fragment at m/z 212, corresponding to the loss of the bromine radical.

-

Loss of CF₃: A fragment resulting from the cleavage of the O-CF₃ bond, though less common.

-

Loss of OCF₃: A fragment corresponding to the loss of the trifluoromethoxy radical.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic quinoline ring and the C-F and C-O bonds.

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1450 | Aromatic C=C and C=N stretching |

| 1250-1000 | C-F stretching (strong) |

| 1200-1000 | C-O stretching |

| 850-750 | C-H out-of-plane bending |

Reactivity and Potential Applications

The chemical reactivity of 5-Bromo-8-(trifluoromethoxy)quinoline is dictated by the interplay of its functional groups, making it a valuable intermediate in organic synthesis.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position, enabling the synthesis of a diverse library of novel compounds.[6]

Caption: Suzuki-Miyaura cross-coupling of 5-Bromo-8-(trifluoromethoxy)quinoline.

Experimental Protocol (General):

-

In a Schlenk flask, combine 5-Bromo-8-(trifluoromethoxy)quinoline, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Evacuate and backfill the flask with an inert gas (e.g., argon).

-

Add a degassed solvent system (e.g., toluene/water or dioxane/water).

-

Heat the reaction mixture at a specified temperature until the starting material is consumed (monitored by TLC).

-

After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Applications in Drug Discovery

The trifluoromethoxy group is a highly valued substituent in medicinal chemistry due to its unique properties:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[7]

-

Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[7]

-

Electronic Effects: As a strong electron-withdrawing group, it can modulate the pKa of nearby functional groups and influence ligand-receptor binding interactions.

Given these properties, 5-Bromo-8-(trifluoromethoxy)quinoline is an attractive starting material for the synthesis of compounds targeting a range of biological targets, including kinases, G-protein coupled receptors, and ion channels. The quinoline core itself has been associated with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[8]

Safety and Handling

5-Bromo-8-(trifluoromethoxy)quinoline is classified as harmful if swallowed, and causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Hazard Statements: H302, H315, H319, H335[1]

Precautionary Statements: P261, P305+P351+P338[1]

It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

5-Bromo-8-(trifluoromethoxy)quinoline is a valuable and versatile building block with significant potential in the fields of drug discovery and materials science. Its synthesis can be achieved through established synthetic methodologies, and its reactivity, particularly at the bromine-substituted position, allows for extensive derivatization. The presence of the trifluoromethoxy group confers desirable physicochemical properties, making this compound an attractive scaffold for the development of novel molecules with enhanced biological activity and improved pharmacokinetic profiles. This guide provides a solid foundation for researchers and scientists to explore the full potential of this intriguing quinoline derivative.

References

-

American Elements. 5-Bromo-8-(trifluoromethoxy)quinoline. [Link]

-

Royal Society of Chemistry. Supporting Information For: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [Link]

-

ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

-

National Institutes of Health. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. [Link]

-

PubChem. 5-Bromo-8-(difluoromethoxy)-2-methylquinoline. [Link]

-

ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

-

ResearchGate. NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. [Link]

-

American Elements. 5-Bromo-8-(trifluoromethyl)quinoline. [Link]

- Google Patents.

-

Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- Google Patents.

-

NASA Ames Research Center. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. [Link]

-

ResearchGate. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. [Link]

-

NIST WebBook. Quinoline. [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

-

NIST WebBook. 8-Hydroxyquinoline. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. scbt.com [scbt.com]

- 3. 1065074-23-8|5-Bromo-8-(trifluoromethoxy)quinoline|BLD Pharm [bldpharm.com]

- 4. acgpubs.org [acgpubs.org]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Bromo-8-(trifluoromethoxy)quinoline: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, certain molecular scaffolds are recognized for their remarkable versatility and consistent presence in a multitude of therapeutic agents. The quinoline ring system is one such "privileged scaffold," forming the core of numerous FDA-approved drugs, from antimalarials to oncology treatments.[1] This guide focuses on a strategically functionalized derivative, 5-Bromo-8-(trifluoromethoxy)quinoline , a compound engineered for utility in drug discovery programs.

This document serves as a technical resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the compound's structure, physicochemical properties, and the strategic importance of its constituent functional groups. Furthermore, a robust, literature-derived synthetic protocol is presented, alongside a discussion of its potential applications as a versatile building block for creating novel chemical entities.

Compound Identification and Physicochemical Properties

The unambiguous identification and characterization of a chemical entity are foundational to its application in research and development. 5-Bromo-8-(trifluoromethoxy)quinoline is a halogenated, fluorinated heterocyclic compound with significant potential as a chemical intermediate.

IUPAC Name: 5-bromo-8-(trifluoromethoxy)quinoline[2] CAS Number: 1065074-23-8 Molecular Formula: C₁₀H₅BrF₃NO Molecular Weight: 292.05 g/mol [2]

Chemical Structure

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Proposed)

This protocol is a representative methodology based on analogous transformations. Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of 5-Bromo-8-hydroxyquinoline (Intermediate)

-

Reaction Setup: To a solution of 8-hydroxyquinoline (1.0 eq) in chloroform (CHCl₃) or another suitable chlorinated solvent, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

-

Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The directing effect of the hydroxyl group favors bromination at the C-5 and C-7 positions. Careful control of stoichiometry and temperature can enhance selectivity for the C-5 monobrominated product.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.

-

Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired 5-bromo-8-hydroxyquinoline.

Causality: The electron-donating hydroxyl group at C-8 activates the aromatic ring towards electrophilic substitution, strongly directing the incoming electrophile (Br⁺ from NBS) to the ortho (C-7) and para (C-5) positions. By controlling the conditions, regioselective C-5 bromination can be achieved.

Step 2: Synthesis of 5-Bromo-8-(trifluoromethoxy)quinoline (Final Product)

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the 5-bromo-8-hydroxyquinoline intermediate (1.0 eq) in anhydrous dichloromethane (DCM).

-

Execution: Add silver triflate (AgOTf) (1.5 eq), Ruppert-Prakash reagent (TMSCF₃) (2.0 eq), and an oxidant such as Selectfluor (1.5 eq). [3]Stir the mixture vigorously at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup and Purification: Once the reaction is complete, filter the mixture through a pad of Celite to remove silver salts. Wash the filtrate with saturated aqueous sodium bicarbonate and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The final product is purified via flash column chromatography on silica gel.

Causality: This transformation is a silver-mediated oxidative O-trifluoromethylation. [3]The silver salt likely coordinates to the phenol, and the oxidant facilitates the generation of a reactive trifluoromethyl species from the nucleophilic TMSCF₃ source, which then reacts at the oxygen atom to form the stable trifluoromethyl ether bond. [4][5][6]

Applications in Drug Development

5-Bromo-8-(trifluoromethoxy)quinoline is not an end-product but a versatile starting point for constructing more complex molecules with therapeutic potential. Its true value lies in its role as a molecular scaffold that can be rapidly diversified.

Workflow for Library Generation

Caption: Logical workflow from building block to hit compound.

Example Application: Kinase Inhibitor Development

Many kinase inhibitors feature a heterocyclic core from which various aryl or heteroaryl groups project into specific binding pockets of the enzyme.

-

Scaffold: 5-Bromo-8-(trifluoromethoxy)quinoline provides the core structure. The trifluoromethoxy group can occupy a hydrophobic pocket and improve cell permeability, while the quinoline nitrogen can serve as a key hinge-binding element.

-

Diversification: The bromine at C-5 can be coupled with a library of boronic acids using Suzuki-Miyaura conditions. This allows for the systematic exploration of different substituents that can interact with the solvent-exposed region of the kinase, enabling the optimization of potency and selectivity.

-

Result: A focused library of novel, drug-like molecules is generated efficiently, ready for biological evaluation.

Safety and Handling

As a laboratory chemical, 5-Bromo-8-(trifluoromethoxy)quinoline should be handled with appropriate care.

-

Hazard Statements: While specific data is limited, related compounds are classified with H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [2]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-8-(trifluoromethoxy)quinoline is a high-value chemical intermediate meticulously designed for modern drug discovery. The strategic placement of a synthetically versatile bromine atom and a pharmacokinetically favorable trifluoromethoxy group on a biologically relevant quinoline scaffold makes it an exceptionally powerful building block. Its use enables medicinal chemists to rapidly generate and optimize novel molecular entities, accelerating the path from initial concept to potential clinical candidates.

References

-

Hartwig, J. F., et al. (n.d.). Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Hartwig Group. Available at: [Link]

-

Ni, C., & Hu, J. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters. Available at: [Link]

-

Zonca, M., & Serafini, M. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Available at: [Link]

-

Zhou, M., et al. (2016). O‑Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O‑Carboxydifluoromethylation and Decarboxylative Fluorination. ACS Publications. Available at: [Link]

-

Serafini, M., et al. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Semantic Scholar. Available at: [Link]

-

Yoritate, M., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry. Available at: [Link]

-

Serafini, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

-

Qing, F.-L., et al. (2015). Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers. ResearchGate. Available at: [Link]

-

Müller, K. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Magano, J. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

-

De Jonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. Available at: [Link]

-

LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

-

American Elements. (n.d.). 5-Bromo-8-(trifluoromethoxy)quinoline. Available at: [Link]

-

Sharma, P. C., et al. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. Available at: [Link]

-

Li, Y., et al. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. NIH. Available at: [Link]

-

Patel, D. A., et al. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme. Available at: [Link]

Sources

Introduction: The Strategic Value of a Functionalized Quinoline Scaffold

An In-Depth Technical Guide to 5-Bromo-8-(trifluoromethoxy)quinoline

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 5-Bromo-8-(trifluoromethoxy)quinoline, a key heterocyclic building block in modern medicinal chemistry. As a Senior Application Scientist, my objective is to provide not just the fundamental data but also the field-proven insights into its synthesis, characterization, and strategic applications, empowering researchers to leverage this molecule's full potential.

The quinoline ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its rigid, bicyclic aromatic structure provides a privileged scaffold for interacting with biological targets. The strategic functionalization of this core is paramount in drug discovery, and 5-Bromo-8-(trifluoromethoxy)quinoline (CAS No. 1065074-23-8) exemplifies a highly valuable intermediate.[3][4]

The molecule incorporates two critical functional groups:

-

A Bromo Group at the C5 Position: This halogen serves as a versatile synthetic handle. It is an excellent leaving group for a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the precise introduction of diverse molecular fragments to explore the chemical space around the quinoline core.

-

A Trifluoromethoxy (-OCF₃) Group at the C8 Position: This group is a bioisostere of the methoxy group but offers superior metabolic stability. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's pharmacokinetic profile, improving cell membrane permeability, metabolic resistance, and target binding affinity.

This guide will dissect the essential properties, synthesis, and applications of this compound, providing a robust framework for its use in advanced research and development projects.

Core Physicochemical and Structural Data

All quantitative data for 5-Bromo-8-(trifluoromethoxy)quinoline are summarized below. Understanding these fundamental properties is the first step in designing experiments and predicting its behavior in various chemical systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₅BrF₃NO | [3][5][6][7] |

| Molecular Weight | 292.05 g/mol | [3][5] |

| Exact Mass | 290.95066 Da | [5] |

| CAS Number | 1065074-23-8 | [3][6][7] |

| Synonyms | Quinoline,5-bromo-8-(trifluoromethoxy)- | [5][6] |

| Density | 1.7 ± 0.1 g/cm³ | [5][6] |

| XLogP3 | 4.3 | [5][6] |

| Topological Polar Surface Area (TPSA) | 22.1 Ų | [5] |

| Flash Point | 131.9 ± 25.9 °C | [5][6] |

| Refractive Index | 1.572 | [5][6] |

Synthesis and Mechanistic Considerations

While multiple synthetic routes can be envisioned, a common and efficient approach involves the electrophilic bromination of the precursor, 8-(trifluoromethoxy)quinoline. The choice of brominating agent and reaction conditions is critical for achieving high regioselectivity and yield.

Experimental Protocol: Regioselective Bromination

This protocol is a self-validating system designed for high selectivity. The electron-donating nature of the -OCF₃ group, despite the fluorine atoms' inductive effect, directs electrophilic substitution primarily to the ortho and para positions (C7 and C5). The C5 position is often favored due to steric and electronic factors. Using a mild brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent provides controlled bromination, minimizing the formation of di-brominated byproducts.

Step 1: Reactant Preparation

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1.0 equivalent of 8-(trifluoromethoxy)quinoline in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).

-

Purge the flask with dry nitrogen gas for 10-15 minutes to ensure an inert atmosphere, which is crucial for preventing side reactions.

Step 2: Bromination

-

Cool the solution to 0°C using an ice-water bath. This is a critical step to control the reaction's exothermicity and enhance regioselectivity.

-

Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 20-30 minutes. The slight excess of NBS ensures the complete consumption of the starting material. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 3: Reaction Quenching and Work-up

-

Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

-

The resulting crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 5-Bromo-8-(trifluoromethoxy)quinoline.

Workflow Diagram: Synthesis of 5-Bromo-8-(trifluoromethoxy)quinoline

Caption: Use of the title compound as a core scaffold in drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes and prevent the formation of dust and aerosols. [6]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it away from incompatible materials. [6]

Conclusion

5-Bromo-8-(trifluoromethoxy)quinoline is more than just a chemical compound; it is a strategic tool for innovation in the pharmaceutical and material sciences. Its well-defined physicochemical properties, coupled with the synthetic versatility of the bromo group and the pharmacokinetic benefits of the trifluoromethoxy moiety, make it an invaluable building block. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently incorporate this powerful intermediate into their synthetic and drug discovery programs, accelerating the path from molecular concept to functional application.

References

-

5-Bromo-8-(trifluoromethoxy)quinoline | CAS 1065074-23-8 | AMERICAN ELEMENTS ® . American Elements. [Link]

-

Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6) . ResearchGate. [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications . ACG Publications. [Link]

-

8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 - PubChem . PubChem. [Link]

- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents.

-

Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchGate . ResearchGate. [Link]

-

Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Archives . Beilstein Archives. [Link]

-

The Role of 8-Bromo-5-fluoroquinoline in Modern Drug Discovery . LinkedIn. [Link]

-

Quinoline: A versatile heterocyclic - PMC - NIH . National Institutes of Health. [Link]

-

(PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate . ResearchGate. [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry . Oriental Journal of Chemistry. [Link]

-

Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses . Thieme. [Link]

Sources

- 1. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. americanelements.com [americanelements.com]

- 4. 1065074-23-8|5-Bromo-8-(trifluoromethoxy)quinoline|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. scbt.com [scbt.com]

Navigating the Chemistry of 5-Bromo-8-(trifluoromethoxy)quinoline: A Technical Safety Guide

Chemical and Physical Identity

5-Bromo-8-(trifluoromethoxy)quinoline is a halogenated quinoline derivative. Its core structure is a quinoline ring, which is a bicyclic aromatic heterocycle. The molecule is further functionalized with a bromine atom at the 5-position and a trifluoromethoxy group at the 8-position.

| Identifier | Value |

| IUPAC Name | 5-bromo-8-(trifluoromethoxy)quinoline[1] |

| CAS Number | 1065074-23-8[2] |

| Molecular Formula | C10H5BrF3NO[2] |

| Molecular Weight | 292.05 g/mol [2] |

| Appearance | Off-white solid (based on similar compounds)[3] |

| Predicted XLogP3 | 4.3[4] |

Hazard Identification and Classification

While some supplier safety data sheets indicate that no comprehensive hazard classification is available, others provide GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.[2][4] American Elements, a supplier of the compound, assigns the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

The assigned signal word is "Warning" and the pictogram is the exclamation mark (GHS07).[1]

Contextual Hazards from Structural Analogs:

-

Quinoline Core: The parent compound, quinoline, is known to be toxic. It is classified as a substance that may cause cancer (H350), is suspected of causing genetic defects (H341), is toxic if swallowed (H301), and is harmful in contact with skin (H312).[5] Animal studies have shown that quinoline can cause liver cancer.[6] It can also cause irritation to the skin and eyes, and high exposure can lead to headaches, dizziness, and nausea.[6]

-

Halogenation: The presence of a bromine atom (a halogen) can influence the toxicity of the quinoline scaffold. Halogenation can sometimes decrease the toxicity of aromatic compounds by altering their metabolic pathways.[7] However, halogenated quinoline derivatives may still undergo metabolic activation to form reactive intermediates.[7]

-

Trifluoromethoxy Group: The trifluoromethoxy (-OCF3) group is generally considered to be metabolically stable due to the high strength of the carbon-fluorine bonds.[8] Compounds containing trifluoromethyl groups are often quite inert from a toxicological perspective related to the release of fluoride ions.[8] However, the overall toxicity of the molecule is determined by the entire structure. For instance, other trifluoromethoxy-containing aromatic compounds, such as 4-(Trifluoromethoxy)phenol, are classified as harmful if swallowed, causing skin irritation, serious eye damage, and respiratory irritation.[9]

The following diagram illustrates the relationship between the core chemical structure and its potential hazards.

Caption: Structural components and their potential contributions to the overall hazard profile.

First-Aid Measures

In the event of exposure to 5-Bromo-8-(trifluoromethoxy)quinoline, the following first-aid measures should be taken. It is crucial to move the affected person to a safe area and seek medical attention.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, consult a physician.[2][3] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2] |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's integrity.

Safe Handling

-

Ventilation: Handle in a well-ventilated place, preferably in a chemical fume hood.[2][4]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (inspect before use), and safety goggles or a face shield.[2][10]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust or aerosols.[2] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.[9]

-

Ignition Sources: Use non-sparking tools and prevent the build-up of electrostatic discharge.[2][4]

Storage

-

Conditions: Keep in a dry, cool, and well-ventilated place.[2][4]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[9][11]

The following workflow outlines the necessary steps for safely handling this compound in a research setting.

Caption: Recommended workflow for handling 5-Bromo-8-(trifluoromethoxy)quinoline.

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

Hazardous Combustion Products: In case of fire, hazardous decomposition products may be released, including carbon oxides, nitrogen oxides (NOx), hydrogen bromide gas, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Accidental Release

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[10]

-

Environmental Precautions: Prevent the product from entering drains.

-

Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[10]

Toxicological Information

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. The material should be disposed of at an approved waste disposal plant.[3]

Conclusion

5-Bromo-8-(trifluoromethoxy)quinoline is a chemical that requires careful handling due to its potential for acute toxicity and irritation. The hazards associated with its quinoline core structure warrant a cautious approach, and it should be treated as a potentially hazardous substance. Adherence to the safety protocols outlined in this guide, including the use of appropriate personal protective equipment and engineering controls, is essential for the safe handling of this compound in a research environment.

References

-

Toxicological Review of Quinoline (CAS No. 91-22-5). (1999). U.S. Environmental Protection Agency. Retrieved from [Link]

-

5-Bromo-8-(trifluoromethoxy)quinoline | CAS 1065074-23-8 | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]

-

Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? : r/chemistry. (2020). Reddit. Retrieved from [Link]

-

Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model - PMC. (2023). PubMed Central. Retrieved from [Link]

-

Safety Data Sheet - 4-Bromo-7-(trifluoromethyl)quinoline - Angene Chemical. (2021). Retrieved from [Link]

-

Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

-

Quinoline - Hazardous Substance Fact Sheet. (2010). New Jersey Department of Health. Retrieved from [Link]

-

Quinoline Toxicological Summary. (2023). Minnesota Department of Health. Retrieved from [Link]

-

Quinolines: Human health tier II assessment. (2015). Australian Government Department of Health. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. echemi.com [echemi.com]

- 5. chemos.de [chemos.de]

- 6. nj.gov [nj.gov]

- 7. Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. angenechemical.com [angenechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

A Technical Guide to the Synthesis of 5-Bromo-8-(trifluoromethoxy)quinoline: A Versatile Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group is particularly prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, thereby improving a drug candidate's overall profile. When appended to privileged heterocyclic scaffolds like quinoline, the resulting structures represent highly valuable building blocks for drug discovery programs. This technical guide provides a comprehensive overview of the synthetic background and a detailed, well-referenced methodology for the preparation of 5-Bromo-8-(trifluoromethoxy)quinoline, a key intermediate poised for further chemical elaboration. The presented pathway is designed for practicality and is grounded in established, high-yield chemical transformations, offering a logical and reproducible route for researchers in the field.

Introduction: The Strategic Value of Fluorinated Quinolines

The quinoline framework is a ubiquitous motif in a vast array of pharmaceuticals, renowned for its presence in drugs with applications ranging from antimalarial to anticancer and antiviral agents. Its rigid, bicyclic structure provides a versatile scaffold for the precise spatial arrangement of pharmacophoric elements. The value of this scaffold is significantly enhanced through strategic functionalization.

The introduction of a trifluoromethoxy (-OCF₃) group is a favored tactic in contemporary drug design. Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ moiety possesses a unique conformational preference, orienting itself orthogonally to the plane of an aromatic ring. This, combined with its high electronegativity and lipophilicity (Hansch π value ≈ 1.04), can profoundly influence molecular conformation, membrane permeability, and resistance to oxidative metabolism by cytochrome P450 enzymes.[1][2]

Furthermore, the presence of a bromine atom, as in 5-Bromo-8-(trifluoromethoxy)quinoline , provides a crucial handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of additional complexity and the exploration of diverse chemical space. This dual functionalization makes the target molecule a particularly powerful intermediate for building libraries of novel compounds in the pursuit of new therapeutic agents. While the specific discovery of this compound is not prominently documented, its value is derived from the convergence of these well-established principles of medicinal chemistry.

Retrosynthetic Analysis

Caption: Retrosynthetic pathway for 5-Bromo-8-(trifluoromethoxy)quinoline.

The Synthetic Pathway: A Three-Stage Approach

The synthesis of 5-Bromo-8-(trifluoromethoxy)quinoline is most effectively approached as a three-stage sequence, starting from readily available commercial materials. Each stage is built upon reliable and well-documented chemical transformations, ensuring a high probability of success.

Caption: Overall three-stage synthetic workflow.

Stage 1: Synthesis of 8-Hydroxyquinoline (3)

Mechanistic Insights & Rationale: The Skraup synthesis is a classic, powerful method for constructing the quinoline core.[3] The reaction proceeds through a series of well-understood steps:

-

Dehydration: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The amino group of o-aminophenol acts as a nucleophile, adding to acrolein in a conjugate fashion.

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the electron-rich aromatic ring.

-

Dehydration & Oxidation: The cyclized intermediate dehydrates and is then oxidized to the aromatic quinoline system. The oxidizing agent is typically the corresponding nitroarene (o-nitrophenol in this case) or arsenic pentoxide.

This one-pot reaction, despite its vigorous conditions, is a highly efficient way to produce the 8-hydroxyquinoline scaffold from inexpensive starting materials.

Experimental Protocol (Adapted from Skraup Synthesis of 8-Hydroxyquinoline[4]):

-

Setup: In a large, acid-resistant reaction vessel equipped with a robust mechanical stirrer, thermometer, and reflux condenser, cautiously add glycerol.

-

Reagent Addition: While stirring, slowly add concentrated sulfuric acid, ensuring the temperature is controlled. Sequentially add o-aminophenol and an oxidizing agent (e.g., o-nitrophenol).

-

Heating: Heat the mixture gradually to approximately 125-130°C. The reaction is exothermic and will self-heat to around 140°C. Maintain this temperature for 4-6 hours.

-

Work-up: After cooling, cautiously pour the reaction mixture into a large volume of water. Neutralize the acidic solution with a base (e.g., concentrated sodium hydroxide solution) to a pH of 7-7.5 to precipitate the product.

-

Purification: The crude 8-hydroxyquinoline precipitate is collected by filtration, washed with water, and can be purified by recrystallization or sublimation under reduced pressure to yield the final product.

Stage 2: O-Trifluoromethoxylation via a Xanthate Intermediate

Mechanistic Insights & Rationale: Direct O-trifluoromethylation of phenols is notoriously difficult. A highly effective modern alternative involves a two-step sequence: conversion to a xanthate intermediate, followed by deoxyfluorination.[5][6] This strategy has been successfully applied to heteroaromatic alcohols, including quinoline derivatives.[7]

-

Xanthate Formation: The phenolic hydroxyl group of 8-hydroxyquinoline is first converted to a xanthate. This is achieved under mild conditions using a specialized xanthating agent, such as an imidazolium methylthiocarbonothioyl salt, which efficiently transfers the C(=S)SMe group to the oxygen atom.[5][8]

-

Deoxyfluorination: The xanthate is then subjected to an oxidative desulfurization-fluorination reaction. A deoxyfluorinating reagent, such as XtalFluor-E, in combination with an oxidant like trichloroisocyanuric acid (TCCA), generates a reactive fluorine species that displaces the xanthate group to form the highly stable trifluoromethoxy ether.[6]

Experimental Protocol (Adapted from Hartwig et al.[5][6]):

-

Part A: Xanthate Formation

-

Setup: To a solution of 8-hydroxyquinoline (3) in acetonitrile (MeCN), add a mild base (e.g., potassium carbonate, 1.1 eq).

-

Reaction: Add the imidazolium xanthating agent (1.0 eq) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude xanthate is then purified by column chromatography on silica gel.

-

-

Part B: Deoxyfluorination

-

Setup: In a fume hood, dissolve the purified 8-quinolyl xanthate intermediate in an appropriate solvent (e.g., dichloromethane).

-

Reaction: Add trichloroisocyanuric acid (TCCA) followed by the deoxyfluorinating agent XtalFluor-E. Stir the reaction at room temperature.

-

Monitoring: The reaction progress is monitored by ¹⁹F NMR spectroscopy for the appearance of the characteristic -OCF₃ signal.

-

Work-up & Purification: Upon completion, the reaction is carefully quenched and worked up. The crude product, 8-(trifluoromethoxy)quinoline (2), is purified by flash column chromatography to yield the desired product.

-

Stage 3: Regioselective C-5 Bromination

Mechanistic Insights & Rationale: The final step is a classic electrophilic aromatic substitution. The regioselectivity of this reaction is dictated by the electronic properties of the quinoline ring and the directing effect of the C-8 substituent.

-

Directing Effects: The trifluoromethoxy group at C-8 is an ortho-, para-director. While it is deactivating overall due to the strong inductive effect of the fluorine atoms, it will direct incoming electrophiles to the C-5 and C-7 positions.

-

Inherent Reactivity of the Quinoline Ring: In electrophilic substitutions, the benzene ring of the quinoline system is more reactive than the pyridine ring. The C-5 and C-8 positions are the most activated sites for electrophilic attack.[2]

The combination of these factors strongly favors the bromination at the C-5 position. This is well-precedented by the selective C-5 bromination of 8-methoxyquinoline, where the methoxy group's directing effect leads to a single product in high yield.

Experimental Protocol (Adapted from Ökten et al. for 5-bromo-8-methoxyquinoline[7]):

-

Setup: Dissolve 8-(trifluoromethoxy)quinoline (2) in a suitable solvent such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄) in a flask protected from light.

-

Reagent Addition: Prepare a solution of molecular bromine (Br₂, 1.1 eq) in the same solvent. Add this solution dropwise to the quinoline solution at room temperature over 10-15 minutes.

-

Reaction: Stir the mixture at ambient temperature for 24-48 hours. Monitor the reaction's completion by TLC or GC-MS.

-

Work-up: Upon completion, wash the reaction mixture with an aqueous solution of a reducing agent (e.g., 5% sodium thiosulfate) to remove excess bromine, followed by a wash with 5% aqueous sodium bicarbonate solution.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford pure 5-Bromo-8-(trifluoromethoxy)quinoline (1) .

Quantitative Data Summary

The following table summarizes the expected outcomes for each stage of the synthesis, based on reported yields for analogous transformations in the literature.

| Stage | Reaction | Key Reagents | Expected Yield | Reference for Analogy |

| 1 | Skraup Synthesis | o-Aminophenol, Glycerol, H₂SO₄ | 70-85% | [4] |

| 2 | O-Trifluoromethoxylation | Xanthating Agent, XtalFluor-E, TCCA | 60-75% (over 2 steps) | [5][6] |

| 3 | C-5 Bromination | Molecular Bromine (Br₂) | >90% | [7] |

Conclusion

The synthesis of 5-Bromo-8-(trifluoromethoxy)quinoline is a highly feasible endeavor for a moderately skilled synthetic chemist. The proposed three-stage pathway leverages robust, well-established reactions, from the classic Skraup synthesis to modern fluorination techniques. Each step is supported by strong literature precedent, providing a high degree of confidence in its successful implementation. The resulting molecule is a prime candidate for further derivatization in drug discovery campaigns, combining the privileged quinoline scaffold with the beneficial properties of the trifluoromethoxy group and the synthetic versatility of an aryl bromide. This guide provides a solid foundation for researchers to produce this valuable intermediate and accelerate the development of next-generation therapeutics.

References

-

Yoritate, M., Londregan, A.T., Lian, Y., & Hartwig, J.F. (2019). Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry. [Link]

-

Zhou, M., Ni, C., He, Z., & Hu, J. (2016). O‑Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O‑Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters. [Link]

-

Yoritate, M., Londregan, A.T., Lian, Y., & Hartwig, J.F. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry. [Link]

-

Zhou, M., Ni, C., He, Z., & Hu, J. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters. [Link]

-

Pooput, C., Medebielle, M., & Dolbier, W.R. Jr. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Molecules. [Link]

-

Shashikumar, N.D., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry. [Link]

-

Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry. [Link]

-

Zhang, S., et al. (2016). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (2020). Difluoromethylation of phenols with difluorobromoacetic acid under visible‐light photoredox catalysis. [Link]

-

Yoritate, M., Londregan, A.T., Lian, Y., & Hartwig, J.F. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. PubMed Central. [Link]

-

ACS Publications. (2016). Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. [Link]

-

ResearchGate. (2021). Trifluoromethoxylation of phenols and heteroaryl alcohols using XtalFluor-E. [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

Matyjaszczyk, M.S. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

ChemistryViews. (2024). Practical Path to Multiple Trifluoromethylation of Phenols. [Link]

-

Nagib, D.A., & MacMillan, D.W.C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. [Link]

-

Beier, P., et al. (2015). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (2020). Direct trifluoromethylation of a quinoline. [Link]

-

Kamino, T., et al. (2018). 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Organic & Biomolecular Chemistry. [Link]

-

Al-Busafi, S.N., Suliman, F.E.O., & Al-Alawi, Z.R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

-

ResearchGate. (2022). C5–H trifluoromethylation of 8-aminoquinolines and selected examples. [Link]

-

Togni, A., et al. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Angewandte Chemie. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. rroij.com [rroij.com]

- 4. Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]

Spectroscopic Blueprint of 5-Bromo-8-(trifluoromethoxy)quinoline: A Technical Guide for Advanced Drug Discovery

Introduction: Unveiling the Structural Nuances of a Key Building Block

In the landscape of modern medicinal chemistry and materials science, halogenated and fluorinated quinoline scaffolds are of paramount importance. Their unique electronic properties and conformational behaviors make them privileged structures in the design of novel therapeutic agents and functional materials. 5-Bromo-8-(trifluoromethoxy)quinoline stands out as a particularly interesting building block, combining the steric and electronic influence of a bromine atom at the C5 position with the potent electron-withdrawing and lipophilic characteristics of a trifluoromethoxy group at C8.

An unambiguous understanding of the molecular architecture of this compound is fundamental to its application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this structural elucidation. This technical guide provides an in-depth analysis of the expected spectroscopic data for 5-Bromo-8-(trifluoromethoxy)quinoline. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes predicted data based on established spectroscopic principles and extensive comparative analysis of structurally related compounds. This approach offers a robust framework for researchers in the field to identify, characterize, and utilize this valuable chemical entity.

Molecular Structure and Spectroscopic Correlation: A Synergistic Approach

The interpretation of spectroscopic data is intrinsically linked to the molecular structure. The following diagram illustrates the numbering of the quinoline core and the key structural features that will be correlated with the predicted spectroscopic data.

Caption: Molecular structure of 5-Bromo-8-(trifluoromethoxy)quinoline with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra are discussed below.

¹H NMR Spectroscopy: A Window into the Proton Environment

The proton NMR spectrum is anticipated to display five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the electronic effects of the bromo and trifluoromethoxy substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-2 | 8.9 - 9.1 | dd | J(H2-H3) ≈ 4.5, J(H2-H4) ≈ 1.7 | Deshielded by adjacent nitrogen. |

| H-3 | 7.5 - 7.7 | dd | J(H3-H2) ≈ 4.5, J(H3-H4) ≈ 8.5 | Typical for H3 in quinolines. |

| H-4 | 8.4 - 8.6 | dd | J(H4-H3) ≈ 8.5, J(H4-H2) ≈ 1.7 | Deshielded by nitrogen and peri-effect. |

| H-6 | 7.8 - 8.0 | d | J(H6-H7) ≈ 8.5 | Influenced by the bromine at C5. |

| H-7 | 7.2 - 7.4 | d | J(H7-H6) ≈ 8.5 | Shielded relative to other protons. |

Causality Behind Predicted Shifts:

-

H-2 and H-4: These protons are significantly deshielded due to their proximity to the electronegative nitrogen atom.

-

H-6: The electron-withdrawing inductive effect of the bromine at C5 is expected to deshield H-6.

-

H-7: The trifluoromethoxy group at C8 is strongly electron-withdrawing, which would typically deshield adjacent protons. However, the through-space shielding effect of the oxygen lone pairs might counteract this, leading to a more moderate chemical shift.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum is predicted to show 11 distinct signals, one for each of the ten carbons in the quinoline ring and one for the trifluoromethoxy carbon. The chemical shifts are influenced by the electronegativity of the substituents and the overall electron distribution in the aromatic system.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | 150 - 152 | Adjacent to nitrogen. |

| C-3 | 122 - 124 | Typical for C3 in quinolines. |

| C-4 | 135 - 137 | Influenced by nitrogen. |

| C-4a | 128 - 130 | Bridgehead carbon. |

| C-5 | 115 - 117 | Directly attached to bromine. |

| C-6 | 132 - 134 | Influenced by bromine at C5. |

| C-7 | 118 - 120 | Influenced by the OCF₃ group. |

| C-8 | 145 - 147 | Attached to the electronegative OCF₃ group. |

| C-8a | 140 - 142 | Bridgehead carbon adjacent to nitrogen. |

| C (CF₃) | 120 - 122 (q, ¹JCF ≈ 255-260 Hz) | Characteristic quartet for a CF₃ group. |

Key Insights from Predicted ¹³C Shifts:

-

C-5: The carbon directly attached to the bromine atom is expected to be significantly shielded due to the "heavy atom effect".

-

C-8: This carbon, bonded to the oxygen of the trifluoromethoxy group, will be deshielded.

-

CF₃ Carbon: The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant (¹JCF).

¹⁹F NMR Spectroscopy: A Unique Signature

The ¹⁹F NMR spectrum will provide a definitive confirmation of the presence of the trifluoromethoxy group. A single signal is expected.

Table 3: Predicted ¹⁹F NMR Chemical Shift

| Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale for Prediction |

| -OCF₃ | -58 to -62 | s | Characteristic range for aromatic trifluoromethoxy groups. |

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

The IR spectrum provides information about the functional groups present in the molecule. The predicted spectrum of 5-Bromo-8-(trifluoromethoxy)quinoline will be dominated by absorptions from the quinoline core and the trifluoromethoxy group.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 1620-1580 | C=C and C=N stretch | Quinoline ring |

| 1280-1240 | C-O stretch (asymmetric) | Aryl-O-CF₃ |

| 1190-1150 | C-F stretch (symmetric) | O-CF₃ |

| 1100-1000 | C-F stretch | O-CF₃ |

| 850-750 | C-H out-of-plane bend | Aromatic |

| 700-600 | C-Br stretch | Aryl-Br |

Significance of Key Bands:

-

The strong absorptions in the 1280-1150 cm⁻¹ region are highly characteristic of the trifluoromethoxy group and serve as a key diagnostic feature.

-

The C-Br stretching vibration is typically weak and may be difficult to assign definitively.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Ion | Interpretation |

| 291/293 | [M]⁺• | Molecular ion peak (characteristic 1:1 isotopic pattern for bromine) |

| 222/224 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical |

| 143 | [M - Br - OCF₃]⁺ | Loss of bromine and trifluoromethoxy radicals |

| 127 | [C₉H₅N]⁺ | Quinoline radical cation after loss of substituents |

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for 5-Bromo-8-(trifluoromethoxy)quinoline.

Key Features of the Mass Spectrum:

-

Isotopic Pattern: The most telling feature will be the pair of molecular ion peaks at m/z 291 and 293 with approximately equal intensity, which is the characteristic isotopic signature of a monobrominated compound.

-

Loss of CF₃: The loss of a trifluoromethyl radical (mass 69) is a common fragmentation pathway for compounds containing this group.

Experimental Protocols: A Self-Validating System

To experimentally verify the predicted data, the following standard protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-8-(trifluoromethoxy)quinoline in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard single-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A fluorine-free probe is recommended to avoid background signals.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 50-350 to ensure detection of the molecular ion and all significant fragments.

Conclusion: A Predictive Framework for a Promising Molecule

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 5-Bromo-8-(trifluoromethoxy)quinoline. By leveraging established principles and data from analogous structures, we have constructed a detailed blueprint of its expected NMR, IR, and MS data. This information is intended to serve as a valuable resource for researchers, enabling the confident identification and structural verification of this important chemical building block. As experimental data for this compound becomes available, this guide can be further refined, contributing to the collective knowledge base and accelerating the pace of innovation in drug discovery and materials science.

"5-Bromo-8-(trifluoromethoxy)quinoline" reactivity and chemical stability

An In-Depth Technical Guide to the Reactivity and Chemical Stability of 5-Bromo-8-(trifluoromethoxy)quinoline

Abstract

5-Bromo-8-(trifluoromethoxy)quinoline is a key heterocyclic building block in modern medicinal chemistry and materials science. Its unique trifunctional architecture—a reactive bromine atom for cross-coupling, a metabolically robust trifluoromethoxy group, and a versatile quinoline scaffold—offers a powerful platform for the synthesis of complex molecular entities. This guide provides a detailed examination of the compound's core reactivity, focusing on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. We delve into the causality behind experimental choices, offering field-proven protocols for these critical transformations. Furthermore, this document outlines the chemical stability profile of the molecule, proposing potential degradation pathways under hydrolytic, oxidative, and photolytic stress. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: A Strategic Building Block

The quinoline scaffold is a "privileged structure" in drug discovery, appearing in a wide array of pharmacologically active compounds with applications ranging from antimalarial to anticancer agents.[1][2] The strategic functionalization of this core is paramount for modulating biological activity. 5-Bromo-8-(trifluoromethoxy)quinoline emerges as a particularly valuable intermediate due to the distinct roles of its substituents:

-

The 5-Bromo Group: This serves as a highly versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. Its position on the quinoline ring allows for the introduction of diverse aryl, heteroaryl, and amino substituents to build molecular complexity.

-

The 8-(Trifluoromethoxy) Group: The -OCF₃ group is a bioisostere of the methoxy group but offers significant advantages. It is a strong electron-withdrawing group that can modulate the electronic properties of the quinoline ring. Crucially, it enhances metabolic stability by blocking oxidative metabolism at the 8-position and increases lipophilicity, which can improve cell permeability and binding affinity.[3][4]

-

The Quinoline Core: The nitrogen atom in the quinoline ring acts as a hydrogen bond acceptor and can be protonated, influencing the compound's solubility and interaction with biological targets.

This guide will explore how these features govern the molecule's reactivity and stability, providing a robust framework for its effective utilization in synthesis and development.

Physicochemical Properties

A summary of the key physical and chemical properties of 5-Bromo-8-(trifluoromethoxy)quinoline is provided below.

| Property | Value |

| Chemical Formula | C₁₀H₅BrF₃NO[5] |

| Molecular Weight | 292.05 g/mol [5] |

| CAS Number | 1065074-23-8[5] |

| Appearance | Typically an off-white to yellow solid |

| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Dioxane, Toluene) |

| pKa (Predicted) | ~2.5-3.5 (for the protonated quinoline nitrogen) |

Core Reactivity Profile

The reactivity of 5-Bromo-8-(trifluoromethoxy)quinoline is dominated by transformations at the C5-Br bond. The electron-rich quinoline system and the nature of the substituents make it an ideal substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. It involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide. For 5-Bromo-8-(trifluoromethoxy)quinoline, this reaction provides a reliable method to introduce a vast array of aryl and heteroaryl substituents at the C5 position.

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6][7] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the cycle.

Protocol Considerations:

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used pre-catalysts. The choice depends on the steric and electronic nature of the coupling partners.

-

Base: An aqueous base like Na₂CO₃ or K₂CO₃ is standard. The base activates the boronic acid, facilitating transmetalation.

-

Solvent: A two-phase system like Toluene/Water or a single-phase system like Dioxane/Water is often employed.

A detailed, step-by-step protocol for a representative Suzuki-Miyaura reaction is provided in Section 6.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation for synthesizing pharmaceuticals.[8] This reaction couples an aryl halide with a primary or secondary amine. Its development has largely superseded harsher classical methods for C-N bond formation.[9]

Mechanistic Rationale: Similar to the Suzuki reaction, this process is driven by a Pd(0)/Pd(II) catalytic cycle.[9] After oxidative addition of the palladium to the C-Br bond, the amine coordinates to the palladium complex. A base then deprotonates the coordinated amine to form a palladium amide complex. The final, often rate-limiting, step is reductive elimination, which forms the C-N bond and regenerates the active Pd(0) catalyst.[8] The success of this reaction is highly dependent on the choice of phosphine ligand, with bulky, electron-rich ligands generally promoting the crucial reductive elimination step.[10]

References

- 1. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. americanelements.com [americanelements.com]

- 6. youtube.com [youtube.com]